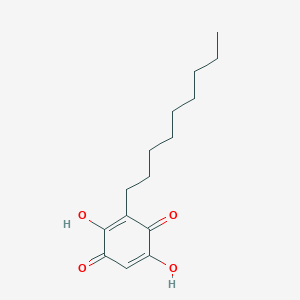
Homoembelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Homoembelin involves the hydroxylation of benzoquinone derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for synthesizing benzoquinones typically involve the oxidation of hydroquinones or the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The compound is typically produced in small quantities for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions: Homoembelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
Homoembelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Industry: Limited industrial applications, primarily used in research settings to explore new antibacterial compounds.
Wirkmechanismus
Homoembelin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and function . The compound targets specific enzymes and pathways involved in cell wall construction, leading to the disruption of bacterial growth and replication. Additionally, this compound may act as an efflux pump inhibitor, enhancing the efficacy of other antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Emodin: An anthraquinone with antibacterial properties.
Plumbagin: A naphthoquinone known for its antimicrobial activity.
Rapanone: A benzoquinone with similar antibacterial effects.
Uniqueness: Homoembelin is unique due to its specific structure, which includes a nonyl side chain and two hydroxyl groups on the benzoquinone core. This structure contributes to its distinct antibacterial properties and potential as an efflux pump inhibitor, making it a valuable compound for studying multidrug-resistant bacterial infections .
Eigenschaften
Molekularformel |
C15H22O4 |
|---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-9-11-14(18)12(16)10-13(17)15(11)19/h10,16,19H,2-9H2,1H3 |
InChI-Schlüssel |
VEDJQIBXAVLFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


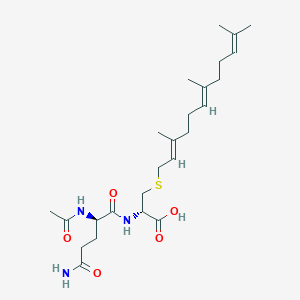



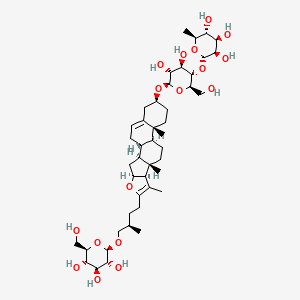

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)


![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
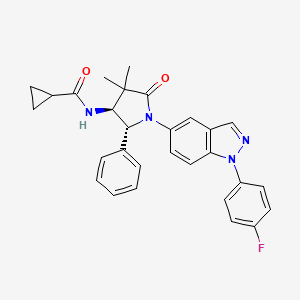
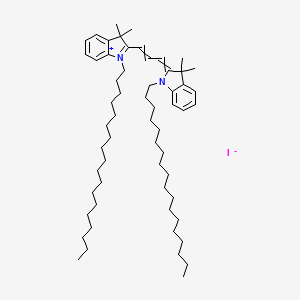
![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
